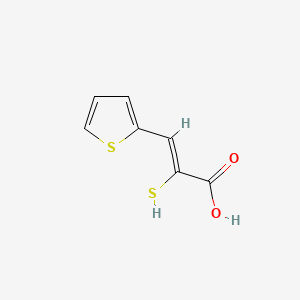
2-Chlorodocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorodocosane: is an organic compound with the molecular formula C22H45Cl . It is a chlorinated derivative of docosane, a long-chain alkane. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorodocosane can be synthesized through the chlorination of docosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the docosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where docosane is exposed to chlorine gas under controlled conditions. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorodocosane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction Reactions: The compound can be reduced to docosane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of alcohols, ethers, or amines.
Reduction: Formation of docosane.
Oxidation: Formation of alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chlorodocosane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the study of lipid metabolism and the effects of long-chain alkanes on biological systems.
Medicine: Research into its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 2-Chlorodocosane involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the chlorine atom is removed, and the compound is converted back to docosane. The pathways involved in these reactions are typically radical or ionic mechanisms, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Chlorodocosane: Another chlorinated derivative of docosane, differing in the position of the chlorine atom.
2-Chloroeicosane: A shorter-chain analogue with similar chemical properties.
2-Chlorotetracosane: A longer-chain analogue with similar reactivity.
Uniqueness: 2-Chlorodocosane is unique due to its specific chain length and the position of the chlorine atom, which influences its reactivity and physical properties. Compared to its analogues, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
71662-62-9 |
|---|---|
Molekularformel |
C22H45Cl |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
(2S)-2-chlorodocosane |
InChI |
InChI=1S/C22H45Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)23/h22H,3-21H2,1-2H3/t22-/m0/s1 |
InChI-Schlüssel |
VUAGIIPUXBAOEO-QFIPXVFZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC[C@H](C)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



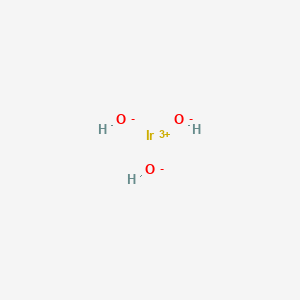
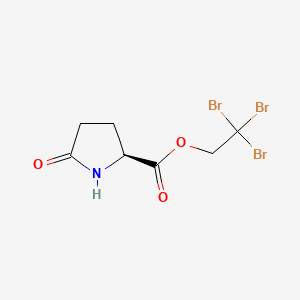
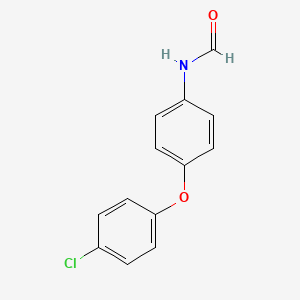
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
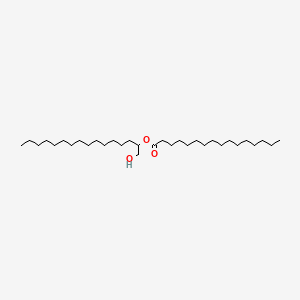
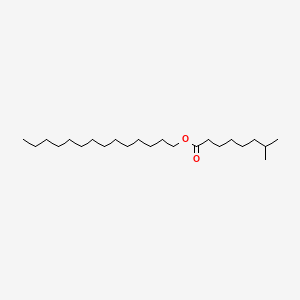
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)



